molecular formula C9H15ClO2 B2660196 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane CAS No. 1823377-09-8

2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane

Cat. No.: B2660196
CAS No.: 1823377-09-8
M. Wt: 190.67
InChI Key: WZHUWUXPLOSZLR-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1,4-dioxaspiro[44]nonane is a chemical compound belonging to the class of spiroketals Spiroketals are characterized by a spiro-connected cyclic ether structure, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 2-chloroethanol with a suitable spiroketal precursor under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the formation of the spiroketal ring. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the spiroketal ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted spiroketals with various functional groups.

    Oxidation: Formation of spiroketal ketones or aldehydes.

    Reduction: Formation of reduced spiroketal derivatives.

Scientific Research Applications

2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in spiroketal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The spiroketal structure may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: A structurally similar spiroketal with different substituents.

    2-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane: A bromine-substituted analog with similar reactivity.

    2-(2-Hydroxyethyl)-1,4-dioxaspiro[4.4]nonane: A hydroxyl-substituted analog with different chemical properties.

Uniqueness

2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane is unique due to its chloroethyl group, which imparts distinct reactivity and potential biological activity. The spiroketal structure provides stability and rigidity, making it a valuable scaffold in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHUWUXPLOSZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823377-09-8
Record name 2-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane
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